molecular formula C17H22O3 B8268250 3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate

3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate

Cat. No.: B8268250
M. Wt: 274.35 g/mol
InChI Key: XTWPDGJQEPUEIH-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate (CAS: 16623-22-6) is a cyclohexyl ester derivative with the molecular formula C₁₇H₂₂O₃ and a molecular weight of 274.35 g/mol . It is primarily used for laboratory research purposes, explicitly excluding drug or household applications . Structurally, it features a 3,3,5-trimethylcyclohexyl group esterified with a 2-oxo-2-phenylacetate moiety, distinguishing it from related compounds through its ketone-functionalized aromatic ester group.

Safety data indicate it poses acute oral toxicity (Category 4, H302) and serious eye irritation (Category 2A, H319) . However, critical physicochemical properties (e.g., melting point, boiling point, solubility) and comprehensive toxicological data (e.g., chronic toxicity, carcinogenicity) remain undocumented .

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-oxo-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWPDGJQEPUEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Converts the compound to ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Converts the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution : The ester group can undergo nucleophilic substitution reactions with Grignard or organolithium reagents.

Chemistry

In organic synthesis, 3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate serves as a building block for synthesizing complex molecules and pharmaceuticals. Its structural features make it valuable in creating derivatives that may possess enhanced biological activities.

Biology

The compound is utilized in biochemical studies to explore enzyme-substrate interactions and metabolic pathways. Its ester linkage can be hydrolyzed by esterases, releasing phenylacetic acid, which exhibits significant biological effects including anti-inflammatory and analgesic properties.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials such as polymers and resins. Its olfactory properties make it suitable for use in flavoring agents and fragrances.

Pharmacological Effects

Research indicates that compounds similar to this may exhibit:

  • Anti-inflammatory Effects : Derivatives are known for their ability to inhibit pro-inflammatory cytokines.
  • Analgesic Properties : The compound may modulate pain pathways similarly to established analgesics.

Anti-inflammatory Activity

A study demonstrated that phenylacetate esters could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications for inflammatory conditions.

Olfactory Receptor Activation

Research involving transfected HEK cells showed that certain derivatives of phenylacetate could activate olfactory receptors. This finding indicates potential applications in flavoring and fragrance industries.

Comparison with Similar Compounds

Structural Similarities :

  • Shared 3,3,5-trimethylcyclohexyl backbone.
    Functional Differences :
  • Homosalate contains a salicylate group (2-hydroxybenzoate) instead of the 2-oxo-2-phenylacetate group.
    Applications :
  • Homosalate is a UV absorber (INCI name: HOMOSALATE) used in sunscreens and cosmetics .
    Safety :

1,1,3-Trimethyl-5-(2,4,4-Trimethylcyclohexyl)cyclohexane

Structural Similarities :

  • Derived from hydrodeoxygenation of a related cyclohexylidene precursor .
    Functional Differences :
  • Fully saturated hydrocarbon lacking ester or ketone groups.
    Applications :
  • High-density (0.858 g/mL ) fuel additive with a low freezing point (222.2 K ), suitable for blending into rocket propellants (e.g., RP-1, RG-1) .
    Safety :
  • No direct hazard data provided, but its use in fuels implies distinct handling protocols compared to laboratory esters.

Optical Film Components (e.g., Ethyl 2-Hydroxy-2,2-Diphenylacetate)

Structural Similarities :

  • Esters with aryl-substituted acetate groups (e.g., 2-hydroxy-2-phenylacetate) .
    Functional Differences :
  • Ethyl vs. trimethylcyclohexyl ester groups; hydroxyl vs. ketone functionalities.
    Applications :
  • Used in optical film compositions for liquid crystal displays (LCDs), where ester ratios (e.g., 3.3–10 wt%) modulate material properties .

Comparative Data Table

Compound Name Molecular Formula Key Functional Group Primary Application Hazards (GHS)
3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate C₁₇H₂₂O₃ 2-oxo-2-phenylacetate Laboratory research H302 (oral toxicity), H319 (eye irritation)
Homosalate C₁₆H₂₂O₃ 2-hydroxybenzoate (salicylate) UV absorber in cosmetics Not specified in evidence
1,1,3-Trimethyl-5-(2,4,4-TMC)cyclohexane C₁₈H₃₄ Saturated hydrocarbon Rocket fuel additive None reported
Ethyl 2-hydroxy-2,2-diphenylacetate C₁₆H₁₆O₃ 2-hydroxy-2,2-diphenylacetate Optical film manufacturing Not specified in evidence

Key Research Findings and Gaps

Physicochemical Data Deficiency : Critical parameters (e.g., melting point, solubility) for 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate are undocumented, limiting industrial applicability .

Toxicological Uncertainty: No data on chronic toxicity, mutagenicity, or environmental persistence exist, necessitating precautionary handling .

Functional Group Impact : The 2-oxo-2-phenylacetate group likely enhances reactivity compared to salicylate or hydrocarbon analogs, but this remains unverified experimentally.

Biological Activity

3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate is a compound with significant chemical properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and case studies.

Chemical Overview

Chemical Structure and Properties

  • IUPAC Name: (3,3,5-trimethylcyclohexyl) 2-oxo-2-phenylacetate
  • Molecular Formula: C17H22O3
  • Molecular Weight: 274.35 g/mol

The compound is synthesized through the esterification of 3,3,5-trimethylcyclohexanol with phenylacetic acid. This reaction can be optimized using continuous flow synthesis methods for enhanced yield and efficiency.

The biological activity of 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate primarily stems from its interaction with specific enzymes and receptors in biological systems. The ester linkage can be hydrolyzed by esterases, releasing phenylacetic acid, which is known to exhibit various biological effects including anti-inflammatory and analgesic properties.

Enzyme Interactions

  • Ester Hydrolysis: The compound can be metabolized by esterases leading to the release of active moieties that can modulate biochemical pathways.
  • Receptor Binding: Potential interactions with olfactory receptors have been noted, suggesting a role in sensory biology .

Biological Activity

Pharmacological Effects
Research indicates that compounds similar to 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate may exhibit a range of biological activities:

  • Anti-inflammatory: Phenylacetic acid derivatives are known for their anti-inflammatory properties.
  • Analgesic Effects: The compound may act similarly to other analgesics through modulation of pain pathways.

Case Studies

  • Anti-inflammatory Activity: A study demonstrated that phenylacetate esters could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
  • Olfactory Receptor Activation: Research involving transfected HEK cells showed that certain derivatives of phenylacetate could activate olfactory receptors, indicating potential applications in flavor and fragrance industries .

Comparative Analysis

To understand the unique properties of 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
CyclandelateEster of phenylacetic acidVasodilator
MethylphenidatePhenylacetate derivativeStimulant for ADHD
Phenylacetate EstersGeneral classVarious applications in pharmaceuticals

The distinct substitution pattern on the cyclohexyl ring of 3,3,5-trimethylcyclohexyl 2-oxo-2-phenylacetate imparts unique chemical properties that differentiate it from these similar compounds.

Applications in Research and Industry

Scientific Research
This compound serves as a valuable building block in organic synthesis and biochemical studies. Its ability to modulate enzyme activities makes it a candidate for further research into metabolic pathways and drug development.

Industrial Use
In industry, it is utilized in the formulation of specialty chemicals and materials such as polymers and resins. Its olfactory properties also make it suitable for applications in flavoring agents and fragrances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate
Reactant of Route 2
3,3,5-Trimethylcyclohexyl 2-oxo-2-phenylacetate

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